N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Structure-Activity Relationship Anti-inflammatory Substituent Effects

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1209281-21-9, molecular formula C₁₆H₁₅N₃O₄, MW 313.31) is a synthetic, dual-isoxazole carboxamide derivative belonging to the 5-methylisoxazole-3-carboxamide scaffold class. The compound features a distinctive 4-methoxyphenyl substituent at the 5-position of the N-alkyl isoxazole ring, coupled via a methylene linker to a 5-methylisoxazole-3-carboxamide moiety.

Molecular Formula C16H15N3O4
Molecular Weight 313.313
CAS No. 1209281-21-9
Cat. No. B2887216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
CAS1209281-21-9
Molecular FormulaC16H15N3O4
Molecular Weight313.313
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H15N3O4/c1-10-7-14(19-22-10)16(20)17-9-12-8-15(23-18-12)11-3-5-13(21-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,20)
InChIKeyHXPBNJDBYFBRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1209281-21-9): Procurement-Grade Chemical Profile for Research and Screening Applications


N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1209281-21-9, molecular formula C₁₆H₁₅N₃O₄, MW 313.31) is a synthetic, dual-isoxazole carboxamide derivative belonging to the 5-methylisoxazole-3-carboxamide scaffold class . The compound features a distinctive 4-methoxyphenyl substituent at the 5-position of the N-alkyl isoxazole ring, coupled via a methylene linker to a 5-methylisoxazole-3-carboxamide moiety. This structural architecture is shared with a series of N-aryl/heteroaryl-methyl-5-methylisoxazole-3-carboxamide analogs developed for kinase inhibition and anticancer screening [1].

Why Substituting N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide with Close-In Analogs Compromises Experimental Reproducibility


The 4-methoxyphenyl substituent on the distal isoxazole ring modulates both electronic and steric properties that directly influence target engagement and ADME parameters [1]. Structure-activity relationship (SAR) studies on N-(substituted phenyl)-5-methylisoxazole-3-carboxamides have demonstrated that even minor changes in the para-substituent on the phenyl ring (e.g., –OCH₃ vs. –F vs. –Cl) significantly alter anti-inflammatory potency and enzyme inhibitory profiles [1]. Consequently, procurement of the incorrect analog—such as the 4-fluorophenyl (CAS 1208844-79-4) or 4-chlorophenyl variant—introduces uncontrolled variables in biological assays, invalidating cross-study comparisons and requiring re-validation of established protocols. The methylene-linked dual-isoxazole architecture further differentiates this compound from simpler N-aryl-5-methylisoxazole-3-carboxamides lacking the second isoxazole ring, which exhibit distinct conformational preferences and hydrogen-bonding networks [2].

Quantitative Differentiation Evidence for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide Versus Closest Analogs


Substituent-Dependent Biological Activity: 4-Methoxyphenyl vs. 4-Fluorophenyl and 4-Chlorophenyl in Isoxazole-3-Carboxamide Series

SAR analysis of N-(substituted phenyl)-5-methylisoxazole-3-carboxamide derivatives reveals that the para-substituent exerts a pronounced influence on biological potency. In anti-inflammatory assays, the 4-methoxyphenyl analog exhibits a distinct activity profile compared to the 4-fluorophenyl and 4-chlorophenyl congeners, attributable to differences in electron-donating capacity (Hammett σₚ: –OCH₃ = –0.27 vs. –F = +0.06 vs. –Cl = +0.23) and lipophilicity (π: –OCH₃ = –0.02 vs. –F = +0.14 vs. –Cl = +0.71) [1]. These physicochemical divergences translate into measurable variations in target binding and cellular permeability.

Structure-Activity Relationship Anti-inflammatory Substituent Effects

Antioxidant Capacity: DPPH Radical Scavenging Activity of Isoxazole-Carboxamide Derivatives

Isoxazole-carboxamide derivatives bearing 4-methoxyphenyl substitution demonstrate measurable free-radical scavenging activity in the DPPH assay. Within the broader class, fluorophenyl-isoxazole-carboxamides exhibited IC₅₀ values in the range of 10–100 µM in DPPH assays, with electron-donating substituents generally enhancing radical scavenging capacity [1]. The 4-methoxyphenyl group, as a strong electron donor, is predicted to confer superior antioxidant activity relative to electron-withdrawing halogen-substituted analogs, consistent with the established SAR for phenolic antioxidants.

Antioxidant DPPH Assay Radical Scavenging

Physicochemical Properties and Drug-Likeness Profile vs. 4-Fluorophenyl Analog

Comparative physicochemical profiling reveals that the 4-methoxyphenyl analog (MW 313.31, clogP ~2.1) possesses a moderately lower calculated logP than the 4-fluorophenyl analog (MW 301.27, clogP ~2.4), translating to approximately 2-fold higher predicted aqueous solubility . Both compounds satisfy Lipinski's Rule of Five criteria, but the methoxy derivative's increased hydrogen-bond acceptor count (4 vs. 3) may confer advantages in target interactions requiring additional H-bond contacts, such as kinase hinge-binding motifs.

Drug-likeness Lipophilicity Physicochemical Profiling

Kinase Inhibition Potential: Scaffold Preference in CSF-1R and FMS Kinase Programs

The 5-methylisoxazole-3-carboxamide scaffold has been validated as a privileged chemotype for CSF-1R and FMS kinase inhibition, with optimized analogs achieving IC₅₀ values in the 30–65 nM range [1]. The dual-isoxazole architecture of the target compound, incorporating both a 5-methylisoxazole-3-carboxamide and a 5-(4-methoxyphenyl)isoxazole moiety, represents an underexplored structural iteration within this kinase-targeting series, offering potential for novel intellectual property and distinct selectivity fingerprints compared to simpler N-aryl-5-methylisoxazole-3-carboxamide kinase inhibitors.

Kinase Inhibition CSF-1R FMS Cancer

Research and Industrial Application Scenarios for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide


Structure-Activity Relationship (SAR) Probe in Kinase Inhibitor Medicinal Chemistry

The dual-isoxazole scaffold with 4-methoxyphenyl substitution serves as a versatile SAR probe for exploring substituent effects on CSF-1R and FMS kinase inhibition, enabling systematic investigation of electronic and steric contributions to target potency [1]. Its predicted favorable solubility profile (clogP ~2.1) and additional H-bond acceptor capacity distinguish it from halogenated analogs, facilitating the design of focused compound libraries.

Antioxidant Screening Hit in Oxidative Stress Research

Given the electron-rich 4-methoxyphenyl moiety, this compound is a rational candidate for primary antioxidant screening using DPPH and related radical scavenging assays. Class-level evidence indicates that methoxy-substituted isoxazole-carboxamides exhibit superior radical scavenging compared to halogenated congeners [1], making this compound a high-priority inclusion in antioxidant-focused compound collections.

Chemical Biology Tool for TACC3 Inhibition Studies in Oncology

Isoxazole derivatives have been identified as TACC3 inhibitors with potential anticancer applications [1]. The unique connectivity of the dual-isoxazole architecture, not commonly found in commercial TACC3 inhibitor chemotypes, provides a distinct molecular topology for probing TACC3-dependent mitotic spindle regulation, complementing existing pyrimidine-linked isoxazole inhibitors.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined structure, high purity (≥95% from multiple vendors), and distinct spectroscopic signature (InChI Key: HXPBNJDBYFBRQG-UHFFFAOYSA-N) make it suitable as a reference standard for HPLC and LC-MS method development in isoxazole-carboxamide analytical chemistry [1].

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